Angiotensin Ii

Beschreibung

This compound is under investigation for the treatment of Sepsis, Septic Shock, Diabetes Mellitus, and Acute Renal Failure. This compound has been investigated for the treatment, basic science, and diagnostic of Hypertension, Renin Angiotensin System, and Idiopathic Membranous Nephropathy. As of December 21, 2017 the FDA approved La Jolla Pharmaceutical's Giapreza (this compound) Injection for Intravenouse Infusion for the indication of acting as a vasoconstrictor to increase blood pressure in adults with septic or other distributive shock. The novelty of the medication lies in the fact that it is the first and only use of synthetic human this compound to help maintain body blood pressure. Shock is the inability to maintain blood flow to vital tissues and the potential resultant organ failure and death within hours, no matter young or o ld. As distributive shock is the most common type of shock in the inpatient setting and affects up to one third of patients in the intensive care unit, the FDA determined that there is a need for treatment options for critically ill hypotensive patients who do not adequately respond to currently available therapies.

This compound is a Vasoconstrictor. The physiologic effect of this compound is by means of Vasoconstriction.

Therapeutic this compound is a synthetic form of the endogenous this compound, a peptide hormone of the renin-angiotensin-aldosterone system (RAAS) that causes vasoconstriction and an increase in blood pressure, that may be used for the treatment of septic or other distributive shock. Upon administration, therapeutic this compound binds to this compound type 1 receptor on vascular smooth muscle cells which leads to Ca2+/calmodulin-dependent phosphorylation of myosin. This causes smooth muscle contraction and results in vasoconstriction and an increase in blood pressure. Therapeutic this compound also increases blood pressure by stimulating the release of the steroid hormone aldosterone, which regulates the renal absorption of water and sodium.

This compound is a Protein drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2017 and has 4 approved and 4 investigational indications.

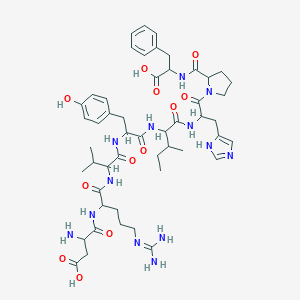

An octapeptide that is a potent but labile vasoconstrictor. It is produced from angiotensin I after the removal of two amino acids at the C-terminal by ANGIOTENSIN CONVERTING ENZYME. The amino acid in position 5 varies in different species. To block VASOCONSTRICTION and HYPERTENSION effect of this compound, patients are often treated with ACE INHIBITORS or with this compound TYPE 1 RECEPTOR BLOCKERS.

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H71N13O12/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55)/t28-,33-,34-,35-,36-,37-,38-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGUSIXMZVURDU-JZXHSEFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H71N13O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196288 | |

| Record name | Angiotensin II Human | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1046.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Angiotensin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4474-91-3, 11128-99-7 | |

| Record name | Angiotensin II [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004474913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin II | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Angiotensin II Human | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Angiotensin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Angiotensin II Signaling Pathways in Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II (Ang II) is the primary effector peptide of the Renin-Angiotensin System (RAS) and a critical regulator of cardiovascular homeostasis. Its actions are implicated in the pathophysiology of a multitude of cardiovascular diseases, including hypertension, cardiac hypertrophy, fibrosis, and atherosclerosis. Ang II exerts its pleiotropic effects by binding to two main G protein-coupled receptors (GPCRs): the this compound Type 1 Receptor (AT1R) and the this compound Type 2 Receptor (AT2R). While the AT1R is known to mediate most of the classical pathological effects of Ang II, the AT2R often counteracts these actions. A comprehensive understanding of the intricate signaling pathways initiated by these receptors is paramount for the development of novel and targeted therapeutic strategies. This guide provides a detailed technical overview of the core this compound signaling pathways in the context of cardiovascular disease, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades.

Core this compound Signaling Receptors

The physiological and pathological effects of this compound are predominantly mediated by its interaction with two distinct receptor subtypes, AT1R and AT2R, which belong to the G protein-coupled receptor superfamily.[1]

-

This compound Type 1 Receptor (AT1R): The AT1R is widely expressed in cardiovascular tissues, including vascular smooth muscle cells, endothelial cells, cardiomyocytes, and fibroblasts.[2] The majority of the well-characterized cardiovascular effects of Ang II, such as vasoconstriction, inflammation, cellular proliferation, and fibrosis, are mediated through the activation of the AT1R.[1][2]

-

This compound Type 2 Receptor (AT2R): The AT2R is highly expressed during fetal development and its expression is low in most adult tissues. However, its expression can be upregulated in pathological conditions such as vascular injury and myocardial infarction.[3] The AT2R often mediates effects that oppose those of the AT1R, including vasodilation, anti-inflammatory responses, and apoptosis.

Quantitative Data on this compound Signaling

The following tables summarize key quantitative parameters related to this compound receptor binding and signaling in cardiovascular contexts. These values are compiled from various studies and experimental systems and should be considered as representative examples.

| Ligand | Receptor | Cell Type/Tissue | Binding Affinity (Kd) | Maximum Binding (Bmax) | Reference |

| 125I-[Sar1,Ile8]Ang II | AT1R | Human Left Ventricle | 0.42 ± 0.09 nM | Not Specified | |

| Valsartan | AT1R | - | Not Specified | 0.33 ± 0.01 pmol/mg protein | |

| This compound | AT1R | - | Not Specified | 0.44 ± 0.08 pmol/mg protein |

| Agonist | Receptor/Pathway | Cell Type | EC50 | Reference |

| This compound | SIF B induction | Neonatal Rat Cardiac Myocytes | 40 nM | |

| PGF2α | β-arrestin 2 recruitment to AT1R-Venus/FP-WT dimer | HEK 293 | 7.2 x 10-9 ± 6.9 x 10-10 M | |

| Cloprostenol | β-arrestin 2 recruitment to AT1R-Venus/FP-WT dimer | HEK 293 | 1.8 x 10-10 ± 5.2 x 10-11 M |

| Stimulus | Downstream Effect | Cell Type/Model | Fold Change/Effect | Time Point | Reference |

| This compound | Stat5 Tyrosine Phosphorylation | Neonatal Rat Ventricular Myocytes | 2-3 fold increase over control | 30-60 min | |

| This compound | Stat5 Transcription Complex Formation | Neonatal Rat Ventricular Myocytes | 1.5-10 fold increase | Not Specified | |

| This compound | Stat1 Tyrosine Phosphorylation | Neonatal Rat Cardiac Myocytes | 5-fold increase over control | 5 min (sustained for 60 min) | |

| This compound | Stat3 Tyrosine Phosphorylation | Neonatal Rat Cardiac Myocytes | 3-fold increase over control | 5 min (sustained for 60 min) | |

| This compound | Jak2 Tyrosine Phosphorylation | Neonatal Rat Cardiac Myocytes | 8-fold increase over control | 5 min | |

| This compound (1 µM) | RhoA Activity in SHR cells | Preglomerular Vascular Smooth Muscle Cells | 9.0 ± 2 fold increase | Not Specified | |

| This compound (1 µM) | RhoA Activity in WKY cells | Preglomerular Vascular Smooth Muscle Cells | 2.0 ± 0.50 fold increase | Not Specified | |

| This compound | ERK1/2 Activation | Control siRNA-transfected cells | 20-30 fold over basal | Peak at 10 min | |

| This compound | ROS Production (DCF fluorescence) | Vascular Smooth Muscle Cells | 2.6-fold increase | 2 hours | |

| This compound Infusion | Vascular ROS Production in PparaΔSMC mice | Mouse Aorta | 41.8 ± 3.8% (DHE positive area) | Not Specified | |

| This compound Infusion | Vascular ROS Production in Pparafl/fl mice | Mouse Aorta | 23.7 ± 4.5% (DHE positive area) | Not Specified | |

| This compound | NFATc4 Nuclear Translocation | Mouse Heart | 66% mean increase | 48 hours |

This compound Signaling Pathways

This compound initiates a complex network of intracellular signaling cascades upon binding to its receptors. These can be broadly categorized into G protein-dependent and G protein-independent pathways.

AT1 Receptor G Protein-Dependent Signaling

The AT1R couples to several heterotrimeric G proteins, primarily Gαq/11, Gα12/13, and Gαi.

Activation of Gαq/11 is a canonical signaling pathway for the AT1R, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade is central to many of the acute effects of Ang II, including vasoconstriction and cardiac contractility. Downstream of PKC and Ca2+, a number of other kinases are activated, including the mitogen-activated protein kinase (MAPK) family (ERK, JNK, p38).

The AT1R also couples to Gα12/13, which activates the small GTPase RhoA. Activated RhoA, in turn, activates Rho-kinase (ROCK), which plays a crucial role in vascular smooth muscle cell contraction, migration, and proliferation, as well as in cardiac fibrosis.

AT1 Receptor G Protein-Independent Signaling: The Role of β-Arrestin

In addition to canonical G protein signaling, the AT1R can signal through a G protein-independent pathway involving β-arrestins. Upon agonist binding, the AT1R is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin 1 and 2. β-arrestin binding not only desensitizes G protein signaling and promotes receptor internalization but also initiates a second wave of signaling. β-arrestin can act as a scaffold for various signaling molecules, including components of the MAPK cascade (e.g., ERK1/2), leading to sustained activation of these pathways. This β-arrestin-mediated signaling has been implicated in both protective and pathological cardiac remodeling.

Other Important AT1R Signaling Pathways

-

JAK/STAT Pathway: Ang II can activate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is involved in cell growth, differentiation, and inflammation. In cardiomyocytes, Ang II has been shown to induce the phosphorylation of JAK2, Tyk2, STAT1, and STAT3.

-

Transactivation of Receptor Tyrosine Kinases: The AT1R can transactivate receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), leading to the activation of downstream growth-promoting pathways like the Ras-Raf-MEK-ERK cascade.

-

Reactive Oxygen Species (ROS) Production: A critical component of Ang II signaling is the activation of NADPH oxidases, leading to the production of reactive oxygen species (ROS). ROS act as second messengers, contributing to many of the pathological effects of Ang II, including inflammation, hypertrophy, and fibrosis.

AT2 Receptor Signaling

The signaling pathways of the AT2R are less well-defined than those of the AT1R but are generally considered to be counter-regulatory. The AT2R is thought to exert its effects through several mechanisms:

-

Activation of Phosphatases: The AT2R can activate various protein phosphatases, such as SHP-1, which can dephosphorylate and inactivate signaling molecules activated by the AT1R.

-

Bradykinin (B550075)/Nitric Oxide/cGMP Pathway: AT2R stimulation can lead to the production of bradykinin and nitric oxide (NO), resulting in vasodilation. This pathway involves the activation of endothelial nitric oxide synthase (eNOS).

-

Inhibition of Cell Growth and Induction of Apoptosis: The AT2R is generally considered to have anti-proliferative and pro-apoptotic effects, thereby counteracting the growth-promoting effects of the AT1R.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate this compound signaling pathways.

Western Blotting for ERK Phosphorylation

This protocol describes the detection of phosphorylated ERK1/2, a key downstream kinase in Ang II signaling, by Western blotting.

1. Cell Culture and Treatment:

-

Culture cardiovascular cells of interest (e.g., vascular smooth muscle cells, cardiomyocytes) to 80-90% confluency.

-

Serum-starve the cells for 18-24 hours to reduce basal ERK phosphorylation.

-

Treat the cells with this compound at the desired concentration (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 30, 60 minutes).

2. Cell Lysis:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Quantify the band intensities using densitometry software.

Co-Immunoprecipitation (Co-IP) of AT1R and Interacting Proteins

This protocol is used to investigate the interaction between the AT1R and other proteins, such as β-arrestin.

1. Cell Lysis:

-

Lyse cells expressing the proteins of interest in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet debris and collect the supernatant.

2. Pre-clearing:

-

Incubate the lysate with Protein A/G agarose (B213101) beads for 1-2 hours at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

3. Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., AT1R) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

4. Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.

5. Elution:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

6. Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., β-arrestin).

Measurement of NADPH Oxidase Activity

This protocol outlines a common method to measure Ang II-induced NADPH oxidase activity, a key source of ROS.

1. Cell/Tissue Preparation:

-

Isolate vascular smooth muscle cells or homogenize cardiovascular tissue.

2. Assay Reaction:

-

Incubate the cell lysate or tissue homogenate in a buffer containing NADPH as the substrate and a detection reagent such as lucigenin (B191737) or dihydroethidium (B1670597) (DHE).

-

Stimulate the reaction with this compound.

3. Detection:

-

Measure the chemiluminescence (for lucigenin) or fluorescence (for DHE) over time using a plate reader or microscope. The signal intensity is proportional to the rate of superoxide (B77818) production.

4. Data Analysis:

-

Calculate the rate of NADPH oxidase activity and compare the results between control and Ang II-treated samples.

Histological Assessment of Cardiac Fibrosis

This protocol describes the use of Masson's trichrome or Picrosirius red staining to visualize and quantify collagen deposition in cardiac tissue, a hallmark of fibrosis.

1. Tissue Preparation:

-

Fix the heart tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut thin sections (e.g., 5 µm) and mount them on glass slides.

2. Staining:

-

Masson's Trichrome: Deparaffinize and rehydrate the tissue sections. Stain with Weigert's iron hematoxylin, then with Biebrich scarlet-acid fuchsin, and finally with aniline (B41778) blue. Collagen will stain blue, nuclei will be black, and the myocardium will be red.

-

Picrosirius Red: Deparaffinize and rehydrate the sections. Stain with a solution of Picrosirius red. Collagen fibers will appear red, and the myocardium yellow.

3. Imaging and Quantification:

-

Image the stained sections using a light microscope.

-

Quantify the fibrotic area (blue or red staining) as a percentage of the total tissue area using image analysis software.

Conclusion

The signaling pathways activated by this compound are complex and multifaceted, playing a central role in the development and progression of cardiovascular disease. A thorough understanding of these pathways, from receptor activation to downstream cellular responses, is crucial for identifying novel therapeutic targets. This guide has provided a comprehensive overview of the key signaling cascades, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and drug development professionals in the field of cardiovascular medicine. The continued exploration of these pathways will undoubtedly lead to more effective treatments for the millions of individuals affected by cardiovascular disease.

References

An In-depth Technical Guide to Angiotensin II Signaling Pathways in Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II (Ang II) is the primary effector peptide of the Renin-Angiotensin System (RAS) and a critical regulator of cardiovascular homeostasis. Its actions are implicated in the pathophysiology of a multitude of cardiovascular diseases, including hypertension, cardiac hypertrophy, fibrosis, and atherosclerosis. Ang II exerts its pleiotropic effects by binding to two main G protein-coupled receptors (GPCRs): the this compound Type 1 Receptor (AT1R) and the this compound Type 2 Receptor (AT2R). While the AT1R is known to mediate most of the classical pathological effects of Ang II, the AT2R often counteracts these actions. A comprehensive understanding of the intricate signaling pathways initiated by these receptors is paramount for the development of novel and targeted therapeutic strategies. This guide provides a detailed technical overview of the core this compound signaling pathways in the context of cardiovascular disease, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades.

Core this compound Signaling Receptors

The physiological and pathological effects of this compound are predominantly mediated by its interaction with two distinct receptor subtypes, AT1R and AT2R, which belong to the G protein-coupled receptor superfamily.[1]

-

This compound Type 1 Receptor (AT1R): The AT1R is widely expressed in cardiovascular tissues, including vascular smooth muscle cells, endothelial cells, cardiomyocytes, and fibroblasts.[2] The majority of the well-characterized cardiovascular effects of Ang II, such as vasoconstriction, inflammation, cellular proliferation, and fibrosis, are mediated through the activation of the AT1R.[1][2]

-

This compound Type 2 Receptor (AT2R): The AT2R is highly expressed during fetal development and its expression is low in most adult tissues. However, its expression can be upregulated in pathological conditions such as vascular injury and myocardial infarction.[3] The AT2R often mediates effects that oppose those of the AT1R, including vasodilation, anti-inflammatory responses, and apoptosis.

Quantitative Data on this compound Signaling

The following tables summarize key quantitative parameters related to this compound receptor binding and signaling in cardiovascular contexts. These values are compiled from various studies and experimental systems and should be considered as representative examples.

| Ligand | Receptor | Cell Type/Tissue | Binding Affinity (Kd) | Maximum Binding (Bmax) | Reference |

| 125I-[Sar1,Ile8]Ang II | AT1R | Human Left Ventricle | 0.42 ± 0.09 nM | Not Specified | |

| Valsartan | AT1R | - | Not Specified | 0.33 ± 0.01 pmol/mg protein | |

| This compound | AT1R | - | Not Specified | 0.44 ± 0.08 pmol/mg protein |

| Agonist | Receptor/Pathway | Cell Type | EC50 | Reference |

| This compound | SIF B induction | Neonatal Rat Cardiac Myocytes | 40 nM | |

| PGF2α | β-arrestin 2 recruitment to AT1R-Venus/FP-WT dimer | HEK 293 | 7.2 x 10-9 ± 6.9 x 10-10 M | |

| Cloprostenol | β-arrestin 2 recruitment to AT1R-Venus/FP-WT dimer | HEK 293 | 1.8 x 10-10 ± 5.2 x 10-11 M |

| Stimulus | Downstream Effect | Cell Type/Model | Fold Change/Effect | Time Point | Reference |

| This compound | Stat5 Tyrosine Phosphorylation | Neonatal Rat Ventricular Myocytes | 2-3 fold increase over control | 30-60 min | |

| This compound | Stat5 Transcription Complex Formation | Neonatal Rat Ventricular Myocytes | 1.5-10 fold increase | Not Specified | |

| This compound | Stat1 Tyrosine Phosphorylation | Neonatal Rat Cardiac Myocytes | 5-fold increase over control | 5 min (sustained for 60 min) | |

| This compound | Stat3 Tyrosine Phosphorylation | Neonatal Rat Cardiac Myocytes | 3-fold increase over control | 5 min (sustained for 60 min) | |

| This compound | Jak2 Tyrosine Phosphorylation | Neonatal Rat Cardiac Myocytes | 8-fold increase over control | 5 min | |

| This compound (1 µM) | RhoA Activity in SHR cells | Preglomerular Vascular Smooth Muscle Cells | 9.0 ± 2 fold increase | Not Specified | |

| This compound (1 µM) | RhoA Activity in WKY cells | Preglomerular Vascular Smooth Muscle Cells | 2.0 ± 0.50 fold increase | Not Specified | |

| This compound | ERK1/2 Activation | Control siRNA-transfected cells | 20-30 fold over basal | Peak at 10 min | |

| This compound | ROS Production (DCF fluorescence) | Vascular Smooth Muscle Cells | 2.6-fold increase | 2 hours | |

| This compound Infusion | Vascular ROS Production in PparaΔSMC mice | Mouse Aorta | 41.8 ± 3.8% (DHE positive area) | Not Specified | |

| This compound Infusion | Vascular ROS Production in Pparafl/fl mice | Mouse Aorta | 23.7 ± 4.5% (DHE positive area) | Not Specified | |

| This compound | NFATc4 Nuclear Translocation | Mouse Heart | 66% mean increase | 48 hours |

This compound Signaling Pathways

This compound initiates a complex network of intracellular signaling cascades upon binding to its receptors. These can be broadly categorized into G protein-dependent and G protein-independent pathways.

AT1 Receptor G Protein-Dependent Signaling

The AT1R couples to several heterotrimeric G proteins, primarily Gαq/11, Gα12/13, and Gαi.

Activation of Gαq/11 is a canonical signaling pathway for the AT1R, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade is central to many of the acute effects of Ang II, including vasoconstriction and cardiac contractility. Downstream of PKC and Ca2+, a number of other kinases are activated, including the mitogen-activated protein kinase (MAPK) family (ERK, JNK, p38).

The AT1R also couples to Gα12/13, which activates the small GTPase RhoA. Activated RhoA, in turn, activates Rho-kinase (ROCK), which plays a crucial role in vascular smooth muscle cell contraction, migration, and proliferation, as well as in cardiac fibrosis.

AT1 Receptor G Protein-Independent Signaling: The Role of β-Arrestin

In addition to canonical G protein signaling, the AT1R can signal through a G protein-independent pathway involving β-arrestins. Upon agonist binding, the AT1R is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin 1 and 2. β-arrestin binding not only desensitizes G protein signaling and promotes receptor internalization but also initiates a second wave of signaling. β-arrestin can act as a scaffold for various signaling molecules, including components of the MAPK cascade (e.g., ERK1/2), leading to sustained activation of these pathways. This β-arrestin-mediated signaling has been implicated in both protective and pathological cardiac remodeling.

Other Important AT1R Signaling Pathways

-

JAK/STAT Pathway: Ang II can activate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is involved in cell growth, differentiation, and inflammation. In cardiomyocytes, Ang II has been shown to induce the phosphorylation of JAK2, Tyk2, STAT1, and STAT3.

-

Transactivation of Receptor Tyrosine Kinases: The AT1R can transactivate receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), leading to the activation of downstream growth-promoting pathways like the Ras-Raf-MEK-ERK cascade.

-

Reactive Oxygen Species (ROS) Production: A critical component of Ang II signaling is the activation of NADPH oxidases, leading to the production of reactive oxygen species (ROS). ROS act as second messengers, contributing to many of the pathological effects of Ang II, including inflammation, hypertrophy, and fibrosis.

AT2 Receptor Signaling

The signaling pathways of the AT2R are less well-defined than those of the AT1R but are generally considered to be counter-regulatory. The AT2R is thought to exert its effects through several mechanisms:

-

Activation of Phosphatases: The AT2R can activate various protein phosphatases, such as SHP-1, which can dephosphorylate and inactivate signaling molecules activated by the AT1R.

-

Bradykinin/Nitric Oxide/cGMP Pathway: AT2R stimulation can lead to the production of bradykinin and nitric oxide (NO), resulting in vasodilation. This pathway involves the activation of endothelial nitric oxide synthase (eNOS).

-

Inhibition of Cell Growth and Induction of Apoptosis: The AT2R is generally considered to have anti-proliferative and pro-apoptotic effects, thereby counteracting the growth-promoting effects of the AT1R.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate this compound signaling pathways.

Western Blotting for ERK Phosphorylation

This protocol describes the detection of phosphorylated ERK1/2, a key downstream kinase in Ang II signaling, by Western blotting.

1. Cell Culture and Treatment:

-

Culture cardiovascular cells of interest (e.g., vascular smooth muscle cells, cardiomyocytes) to 80-90% confluency.

-

Serum-starve the cells for 18-24 hours to reduce basal ERK phosphorylation.

-

Treat the cells with this compound at the desired concentration (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 30, 60 minutes).

2. Cell Lysis:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Quantify the band intensities using densitometry software.

Co-Immunoprecipitation (Co-IP) of AT1R and Interacting Proteins

This protocol is used to investigate the interaction between the AT1R and other proteins, such as β-arrestin.

1. Cell Lysis:

-

Lyse cells expressing the proteins of interest in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet debris and collect the supernatant.

2. Pre-clearing:

-

Incubate the lysate with Protein A/G agarose beads for 1-2 hours at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

3. Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., AT1R) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

4. Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.

5. Elution:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

6. Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., β-arrestin).

Measurement of NADPH Oxidase Activity

This protocol outlines a common method to measure Ang II-induced NADPH oxidase activity, a key source of ROS.

1. Cell/Tissue Preparation:

-

Isolate vascular smooth muscle cells or homogenize cardiovascular tissue.

2. Assay Reaction:

-

Incubate the cell lysate or tissue homogenate in a buffer containing NADPH as the substrate and a detection reagent such as lucigenin or dihydroethidium (DHE).

-

Stimulate the reaction with this compound.

3. Detection:

-

Measure the chemiluminescence (for lucigenin) or fluorescence (for DHE) over time using a plate reader or microscope. The signal intensity is proportional to the rate of superoxide production.

4. Data Analysis:

-

Calculate the rate of NADPH oxidase activity and compare the results between control and Ang II-treated samples.

Histological Assessment of Cardiac Fibrosis

This protocol describes the use of Masson's trichrome or Picrosirius red staining to visualize and quantify collagen deposition in cardiac tissue, a hallmark of fibrosis.

1. Tissue Preparation:

-

Fix the heart tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut thin sections (e.g., 5 µm) and mount them on glass slides.

2. Staining:

-

Masson's Trichrome: Deparaffinize and rehydrate the tissue sections. Stain with Weigert's iron hematoxylin, then with Biebrich scarlet-acid fuchsin, and finally with aniline blue. Collagen will stain blue, nuclei will be black, and the myocardium will be red.

-

Picrosirius Red: Deparaffinize and rehydrate the sections. Stain with a solution of Picrosirius red. Collagen fibers will appear red, and the myocardium yellow.

3. Imaging and Quantification:

-

Image the stained sections using a light microscope.

-

Quantify the fibrotic area (blue or red staining) as a percentage of the total tissue area using image analysis software.

Conclusion

The signaling pathways activated by this compound are complex and multifaceted, playing a central role in the development and progression of cardiovascular disease. A thorough understanding of these pathways, from receptor activation to downstream cellular responses, is crucial for identifying novel therapeutic targets. This guide has provided a comprehensive overview of the key signaling cascades, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and drug development professionals in the field of cardiovascular medicine. The continued exploration of these pathways will undoubtedly lead to more effective treatments for the millions of individuals affected by cardiovascular disease.

References

Role of Angiotensin II in regulating cardiac contractility

An In-depth Technical Guide on the Role of Angiotensin II in Regulating Cardiac Contractility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Ang II) is a pleiotropic octapeptide hormone that plays a pivotal role in cardiovascular homeostasis. Beyond its well-documented effects on vascular tone and fluid balance, Ang II directly modulates cardiac contractility through complex intracellular signaling cascades. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound regulates cardiomyocyte function, with a focus on the signaling pathways, quantitative effects on contractility, and the experimental methodologies used to elucidate these processes. The information is tailored for researchers, scientists, and drug development professionals engaged in cardiovascular research and therapeutics.

Introduction

This compound is the primary effector molecule of the renin-angiotensin system (RAS) and is integral to the pathophysiology of cardiovascular diseases such as hypertension and heart failure.[1][2] Its actions are mediated through two main G-protein coupled receptors: the this compound Type 1 Receptor (AT1R) and the this compound Type 2 Receptor (AT2R).[3][4][5] While both receptors are present in cardiac tissue, the AT1R is predominantly responsible for the acute inotropic effects and the long-term hypertrophic and fibrotic changes associated with Ang II. The AT2R often counteracts the effects of AT1R activation, contributing to a nuanced and complex regulatory network. This guide will delve into the core signaling pathways and their quantitative impact on the contractile machinery of the heart.

This compound Receptor Signaling Pathways in Cardiomyocytes

The binding of this compound to its receptors on the cardiomyocyte membrane initiates a cascade of intracellular events that ultimately modulate cardiac contractility. The predominant pathway for the direct inotropic effects of Ang II is mediated by the AT1 receptor coupled to the Gq/11 family of G-proteins.

AT1 Receptor-Mediated Signaling

The canonical AT1R signaling pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Calcium Mobilization : IP3 diffuses through the cytosol and binds to its receptor (IP3R) on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This initial rise in intracellular Ca²⁺ contributes to the activation of the contractile apparatus.

-

DAG and Protein Kinase C (PKC) Activation : DAG remains in the cell membrane and, in conjunction with the initial Ca²⁺ release, activates Protein Kinase C (PKC). Activated PKC has multiple downstream targets that influence cardiac contractility, including ion channels and contractile proteins. For instance, PKC can phosphorylate the L-type calcium channel, modulating Ca²⁺ entry into the cell.

-

Reactive Oxygen Species (ROS) Production : Ang II stimulation of the AT1R also leads to the activation of NADPH oxidase, resulting in the production of reactive oxygen species (ROS). ROS can further modulate signaling pathways, including those involving PKC and mitogen-activated protein kinases (MAPKs), contributing to both acute contractile responses and long-term remodeling.

AT2 Receptor-Mediated Signaling

The role of the AT2 receptor in cardiac contractility is less defined and often appears to counteract the effects of the AT1 receptor. AT2R activation has been associated with vasodilation and anti-proliferative effects. Some studies suggest that AT2R stimulation can lead to the activation of protein phosphatases, which would oppose the kinase activities stimulated by AT1R. The balance between AT1R and AT2R expression and signaling is crucial in determining the overall cardiac response to this compound.

Quantitative Effects of this compound on Cardiac Contractility

The direct inotropic effect of this compound on the myocardium can be variable and is influenced by factors such as species, cardiac region (atria vs. ventricle), and the underlying physiological or pathological state of the heart.

| Parameter | Species/Model | This compound Concentration | Observed Effect | Reference |

| Peak Developed Force | Human Atrial Myocardium | Optimal concentrations | Increase from 15.4 ± 2.1 to 20.5 ± 3.3 mN/mm² | |

| Peak Developed Force | Human Ventricular Myocardium | Not specified | No significant effect | |

| Developed Tension | Hypertrophied Rat Papillary Muscle | 10⁻⁶ M | Significant decline from 8.4 ± 1.1 to 6.8 ± 1.7 mN/mm² | |

| Peak Systolic [Ca²⁺]i | Normal Rat Papillary Muscle | 10⁻⁶ M | Reduction from 0.56 ± 0.03 to 0.48 ± 0.04 µM | |

| Peak Systolic [Ca²⁺]i | Hypertrophied Rat Papillary Muscle | 10⁻⁶ M | Significant decline from 0.51 ± 0.02 to 0.44 ± 0.01 µM | |

| Inward Calcium Current (ICa) | Rat Ventricular Myocytes (intracellular dialysis) | 10⁻⁸ mmol/L | Reduced by 35 ± 5.5% | |

| Contractility | Rat Cardiomyocytes | 1 µM | 24.6 ± 5% reduction (Negative Inotropic Effect) | |

| Intracellular Free Ca²⁺ | SHR Cardiomyocytes | 10⁻¹² to 10⁻⁷ mol/L | Significant dose-dependent increase | |

| Intracellular Free Ca²⁺ | Wistar-Kyoto Rat Cardiomyocytes | 10⁻¹² to 10⁻⁷ mol/L | No effect |

Experimental Protocols

The investigation of this compound's effects on cardiac contractility relies on a variety of specialized experimental techniques.

Isolation of Adult Cardiomyocytes

This is a fundamental procedure for in vitro studies of cardiac function at the cellular level.

Objective: To obtain viable, rod-shaped cardiomyocytes from adult mammalian hearts.

General Protocol:

-

Heart Excision: The animal (e.g., rat, mouse, guinea pig) is anesthetized, and the heart is rapidly excised and placed in ice-cold, oxygenated buffer.

-

Cannulation and Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.

-

Calcium-Free Perfusion: The heart is initially perfused with a calcium-free buffer to wash out the blood and stop contractions.

-

Enzymatic Digestion: The perfusate is switched to a solution containing digestive enzymes, typically collagenase and sometimes protease, to break down the extracellular matrix.

-

Dissociation and Filtration: The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes. The cell suspension is then filtered to remove undigested tissue.

-

Calcium Reintroduction: Calcium is gradually reintroduced to the cell suspension to prevent calcium paradox and ensure cell viability.

-

Cell Collection: The cells are allowed to settle by gravity or gentle centrifugation, and the resulting pellet of cardiomyocytes is resuspended in an appropriate culture or experimental medium.

Measurement of Cardiomyocyte Contractility

Several methods are employed to quantify the contractile function of isolated cardiomyocytes.

A. Video-Based Edge Detection:

-

Principle: This technique uses a high-speed camera mounted on a microscope to record the changes in cell length during contraction and relaxation.

-

Procedure:

-

Isolated cardiomyocytes are placed in a chamber on the microscope stage and superfused with a physiological buffer.

-

The cells are paced with electrical field stimulation to ensure a regular contraction rate.

-

A video camera captures the cell shortening, and specialized software tracks the cell edges to measure the extent and velocity of contraction and relaxation.

-

B. Calcium Transient Measurement:

-

Principle: This method uses fluorescent calcium indicators (e.g., Fura-2, Indo-1) to measure changes in intracellular calcium concentration, which are tightly coupled to contraction.

-

Procedure:

-

Cardiomyocytes are loaded with a calcium-sensitive fluorescent dye.

-

The cells are excited with light of specific wavelengths, and the emitted fluorescence is recorded using a photometer or a camera.

-

The ratio of fluorescence at two different wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity is used to calculate the intracellular calcium concentration.

-

Patch-Clamp Electrophysiology

This technique is used to measure the activity of ion channels, such as the L-type calcium channel, which are critical for cardiac contractility.

Objective: To measure the inward calcium current (ICa) in single cardiomyocytes.

Whole-Cell Configuration Protocol:

-

A glass micropipette with a very fine tip is filled with an intracellular-like solution and brought into contact with the surface of a single cardiomyocyte.

-

A tight seal (a "giga-seal") is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the entire cell interior.

-

The voltage across the cell membrane is clamped at a specific potential, and the resulting current flow through the ion channels is measured.

-

To study the effect of intracellular this compound, the peptide can be included in the pipette solution to dialyze into the cell.

Conclusion

This compound exerts a complex and multifaceted influence on cardiac contractility. The primary signaling pathway involves the AT1 receptor, Gq-protein activation, and the subsequent generation of IP3 and DAG, leading to increased intracellular calcium and activation of PKC. The quantitative effects of Ang II on contractility are context-dependent, varying with species, cardiac chamber, and the health of the myocardium. A thorough understanding of these mechanisms, facilitated by the experimental protocols detailed herein, is crucial for the development of novel therapeutic strategies targeting the renin-angiotensin system in cardiovascular disease. The interplay between the pro-contractile and hypertrophic signals of the AT1R and the counter-regulatory actions of the AT2R remains a key area of investigation for future drug development.

References

- 1. Molecular mechanisms of this compound in modulating cardiac function: intracardiac effects and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Role of angiotensin AT1, and AT2 receptors in cardiac hypertrophy and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound receptor subtypes and cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

Role of Angiotensin II in regulating cardiac contractility

An In-depth Technical Guide on the Role of Angiotensin II in Regulating Cardiac Contractility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Ang II) is a pleiotropic octapeptide hormone that plays a pivotal role in cardiovascular homeostasis. Beyond its well-documented effects on vascular tone and fluid balance, Ang II directly modulates cardiac contractility through complex intracellular signaling cascades. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound regulates cardiomyocyte function, with a focus on the signaling pathways, quantitative effects on contractility, and the experimental methodologies used to elucidate these processes. The information is tailored for researchers, scientists, and drug development professionals engaged in cardiovascular research and therapeutics.

Introduction

This compound is the primary effector molecule of the renin-angiotensin system (RAS) and is integral to the pathophysiology of cardiovascular diseases such as hypertension and heart failure.[1][2] Its actions are mediated through two main G-protein coupled receptors: the this compound Type 1 Receptor (AT1R) and the this compound Type 2 Receptor (AT2R).[3][4][5] While both receptors are present in cardiac tissue, the AT1R is predominantly responsible for the acute inotropic effects and the long-term hypertrophic and fibrotic changes associated with Ang II. The AT2R often counteracts the effects of AT1R activation, contributing to a nuanced and complex regulatory network. This guide will delve into the core signaling pathways and their quantitative impact on the contractile machinery of the heart.

This compound Receptor Signaling Pathways in Cardiomyocytes

The binding of this compound to its receptors on the cardiomyocyte membrane initiates a cascade of intracellular events that ultimately modulate cardiac contractility. The predominant pathway for the direct inotropic effects of Ang II is mediated by the AT1 receptor coupled to the Gq/11 family of G-proteins.

AT1 Receptor-Mediated Signaling

The canonical AT1R signaling pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Calcium Mobilization : IP3 diffuses through the cytosol and binds to its receptor (IP3R) on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This initial rise in intracellular Ca²⁺ contributes to the activation of the contractile apparatus.

-

DAG and Protein Kinase C (PKC) Activation : DAG remains in the cell membrane and, in conjunction with the initial Ca²⁺ release, activates Protein Kinase C (PKC). Activated PKC has multiple downstream targets that influence cardiac contractility, including ion channels and contractile proteins. For instance, PKC can phosphorylate the L-type calcium channel, modulating Ca²⁺ entry into the cell.

-

Reactive Oxygen Species (ROS) Production : Ang II stimulation of the AT1R also leads to the activation of NADPH oxidase, resulting in the production of reactive oxygen species (ROS). ROS can further modulate signaling pathways, including those involving PKC and mitogen-activated protein kinases (MAPKs), contributing to both acute contractile responses and long-term remodeling.

AT2 Receptor-Mediated Signaling

The role of the AT2 receptor in cardiac contractility is less defined and often appears to counteract the effects of the AT1 receptor. AT2R activation has been associated with vasodilation and anti-proliferative effects. Some studies suggest that AT2R stimulation can lead to the activation of protein phosphatases, which would oppose the kinase activities stimulated by AT1R. The balance between AT1R and AT2R expression and signaling is crucial in determining the overall cardiac response to this compound.

Quantitative Effects of this compound on Cardiac Contractility

The direct inotropic effect of this compound on the myocardium can be variable and is influenced by factors such as species, cardiac region (atria vs. ventricle), and the underlying physiological or pathological state of the heart.

| Parameter | Species/Model | This compound Concentration | Observed Effect | Reference |

| Peak Developed Force | Human Atrial Myocardium | Optimal concentrations | Increase from 15.4 ± 2.1 to 20.5 ± 3.3 mN/mm² | |

| Peak Developed Force | Human Ventricular Myocardium | Not specified | No significant effect | |

| Developed Tension | Hypertrophied Rat Papillary Muscle | 10⁻⁶ M | Significant decline from 8.4 ± 1.1 to 6.8 ± 1.7 mN/mm² | |

| Peak Systolic [Ca²⁺]i | Normal Rat Papillary Muscle | 10⁻⁶ M | Reduction from 0.56 ± 0.03 to 0.48 ± 0.04 µM | |

| Peak Systolic [Ca²⁺]i | Hypertrophied Rat Papillary Muscle | 10⁻⁶ M | Significant decline from 0.51 ± 0.02 to 0.44 ± 0.01 µM | |

| Inward Calcium Current (ICa) | Rat Ventricular Myocytes (intracellular dialysis) | 10⁻⁸ mmol/L | Reduced by 35 ± 5.5% | |

| Contractility | Rat Cardiomyocytes | 1 µM | 24.6 ± 5% reduction (Negative Inotropic Effect) | |

| Intracellular Free Ca²⁺ | SHR Cardiomyocytes | 10⁻¹² to 10⁻⁷ mol/L | Significant dose-dependent increase | |

| Intracellular Free Ca²⁺ | Wistar-Kyoto Rat Cardiomyocytes | 10⁻¹² to 10⁻⁷ mol/L | No effect |

Experimental Protocols

The investigation of this compound's effects on cardiac contractility relies on a variety of specialized experimental techniques.

Isolation of Adult Cardiomyocytes

This is a fundamental procedure for in vitro studies of cardiac function at the cellular level.

Objective: To obtain viable, rod-shaped cardiomyocytes from adult mammalian hearts.

General Protocol:

-

Heart Excision: The animal (e.g., rat, mouse, guinea pig) is anesthetized, and the heart is rapidly excised and placed in ice-cold, oxygenated buffer.

-

Cannulation and Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.

-

Calcium-Free Perfusion: The heart is initially perfused with a calcium-free buffer to wash out the blood and stop contractions.

-

Enzymatic Digestion: The perfusate is switched to a solution containing digestive enzymes, typically collagenase and sometimes protease, to break down the extracellular matrix.

-

Dissociation and Filtration: The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes. The cell suspension is then filtered to remove undigested tissue.

-

Calcium Reintroduction: Calcium is gradually reintroduced to the cell suspension to prevent calcium paradox and ensure cell viability.

-

Cell Collection: The cells are allowed to settle by gravity or gentle centrifugation, and the resulting pellet of cardiomyocytes is resuspended in an appropriate culture or experimental medium.

Measurement of Cardiomyocyte Contractility

Several methods are employed to quantify the contractile function of isolated cardiomyocytes.

A. Video-Based Edge Detection:

-

Principle: This technique uses a high-speed camera mounted on a microscope to record the changes in cell length during contraction and relaxation.

-

Procedure:

-

Isolated cardiomyocytes are placed in a chamber on the microscope stage and superfused with a physiological buffer.

-

The cells are paced with electrical field stimulation to ensure a regular contraction rate.

-

A video camera captures the cell shortening, and specialized software tracks the cell edges to measure the extent and velocity of contraction and relaxation.

-

B. Calcium Transient Measurement:

-

Principle: This method uses fluorescent calcium indicators (e.g., Fura-2, Indo-1) to measure changes in intracellular calcium concentration, which are tightly coupled to contraction.

-

Procedure:

-

Cardiomyocytes are loaded with a calcium-sensitive fluorescent dye.

-

The cells are excited with light of specific wavelengths, and the emitted fluorescence is recorded using a photometer or a camera.

-

The ratio of fluorescence at two different wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity is used to calculate the intracellular calcium concentration.

-

Patch-Clamp Electrophysiology

This technique is used to measure the activity of ion channels, such as the L-type calcium channel, which are critical for cardiac contractility.

Objective: To measure the inward calcium current (ICa) in single cardiomyocytes.

Whole-Cell Configuration Protocol:

-

A glass micropipette with a very fine tip is filled with an intracellular-like solution and brought into contact with the surface of a single cardiomyocyte.

-

A tight seal (a "giga-seal") is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the entire cell interior.

-

The voltage across the cell membrane is clamped at a specific potential, and the resulting current flow through the ion channels is measured.

-

To study the effect of intracellular this compound, the peptide can be included in the pipette solution to dialyze into the cell.

Conclusion

This compound exerts a complex and multifaceted influence on cardiac contractility. The primary signaling pathway involves the AT1 receptor, Gq-protein activation, and the subsequent generation of IP3 and DAG, leading to increased intracellular calcium and activation of PKC. The quantitative effects of Ang II on contractility are context-dependent, varying with species, cardiac chamber, and the health of the myocardium. A thorough understanding of these mechanisms, facilitated by the experimental protocols detailed herein, is crucial for the development of novel therapeutic strategies targeting the renin-angiotensin system in cardiovascular disease. The interplay between the pro-contractile and hypertrophic signals of the AT1R and the counter-regulatory actions of the AT2R remains a key area of investigation for future drug development.

References

- 1. Molecular mechanisms of this compound in modulating cardiac function: intracardiac effects and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Role of angiotensin AT1, and AT2 receptors in cardiac hypertrophy and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound receptor subtypes and cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

Angiotensin II Receptor Subtypes AT1 vs. AT2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular, renal, and adrenal function. Its primary effector, Angiotensin II (Ang II), exerts its pleiotropic effects by binding to two major G protein-coupled receptors: the this compound type 1 receptor (AT1R) and the this compound type 2 receptor (AT2R). While both receptors bind Ang II with high affinity, they are encoded by different genes, share only about 30-34% sequence homology, and often mediate opposing physiological effects.[1][2] Understanding the distinct functions and signaling pathways of these two receptor subtypes is paramount for the development of targeted therapeutics for a range of cardiovascular and related diseases. This technical guide provides a comprehensive overview of the core differences between AT1R and AT2R, presenting quantitative data, detailed experimental protocols, and visual representations of their signaling cascades.

Core Functions and Physiological Effects

The AT1 receptor is responsible for the majority of the well-known physiological and pathophysiological actions of this compound.[3] Conversely, the AT2 receptor often counteracts the effects of AT1R activation, playing a protective role in various tissues.[4]

Table 1: Comparison of Core Functions of AT1 and AT2 Receptors

| Feature | AT1 Receptor | AT2 Receptor |

| Primary Functions | Vasoconstriction, aldosterone (B195564) secretion, sodium and water retention, cell proliferation, inflammation, oxidative stress.[3] | Vasodilation, anti-proliferation, apoptosis, anti-inflammatory effects, tissue regeneration. |

| Cardiovascular Effects | Increases blood pressure, promotes cardiac hypertrophy and fibrosis. | Lowers blood pressure (often unmasked by AT1R blockade), reduces cardiac hypertrophy and fibrosis. |

| Renal Effects | Promotes sodium and water reabsorption, decreases renal blood flow. | Promotes natriuresis and diuresis. |

| Cellular Effects | Stimulates cell growth, proliferation, and migration. | Inhibits cell growth, promotes differentiation and apoptosis. |

Quantitative Data on Receptor Function

The following tables summarize key quantitative data that highlight the differential functions of AT1 and AT2 receptors.

Table 2: Ligand Binding Affinities

| Ligand | Receptor | Affinity (Kd/Ki) | Species/System |

| This compound | AT1 | Nanomolar range | Human/Rat |

| This compound | AT2 | Nanomolar range | Human/Rat |

| Losartan (AT1 Antagonist) | AT1 | ~10-20 nM | Rat |

| PD123319 (AT2 Antagonist) | AT2 | ~10-50 nM | Rat |

Note: Specific affinities can vary depending on the experimental system and conditions.

Table 3: Physiological and Cellular Responses

| Parameter | Receptor Action | Quantitative Effect | Experimental Model |

| Blood Pressure | AT1R Blockade (e.g., Losartan) | Significant reduction in systolic and diastolic blood pressure. | Spontaneously Hypertensive Rats (SHRs) |

| Blood Pressure | AT2R Knockout | ~10 mmHg higher blood pressure compared to wild-type mice. | AT2R Knockout Mice |

| Vasodilation | AT2R Agonist (C21) | Dose-dependent vasorelaxation in isolated arteries. | Mouse Aortic and Mesenteric Vessels |

| Vasodilation | Ang II + AT1R Blockade | ~30% increase in diameter of preconstricted rabbit afferent arterioles. | Rabbit Afferent Arterioles |

| Cell Proliferation | Ang II (via AT1R) | Stimulation of cell growth. | CHO-ACE cells |

| Cell Viability | Ang II (10⁻⁹ M) | 12-32% decrease in viability after 6-48h. | NRK-52E cells |

| ERK Phosphorylation | Ang II (via AT1R) | Fold increase varies depending on cell type and conditions. | Various cell lines |

| Protein Phosphatase 2A (PP2A) Activity | Ang II (via AT2R) | Concentration-dependent increase. | Rat Hypothalamic/Brainstem Neurons |

Signaling Pathways

The divergent functions of AT1R and AT2R stem from their coupling to distinct intracellular signaling cascades.

AT1 Receptor Signaling

The AT1 receptor primarily couples to Gq/11, Gi, and G12/13 proteins, initiating a cascade of events that lead to its characteristic physiological effects. A key pathway involves the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in smooth muscle contraction, cell growth, and inflammation. Furthermore, AT1R can signal independently of G proteins through β-arrestin, which can also lead to the activation of kinases like ERK.

AT2 Receptor Signaling

In contrast to AT1R, the AT2 receptor often signals through Gαi/o proteins, leading to the activation of various protein phosphatases, such as protein phosphatase 2A (PP2A) and SHP-1. These phosphatases can dephosphorylate and inactivate downstream effectors of the AT1R pathway, such as ERK, thereby inhibiting cell growth. Additionally, AT2R activation is linked to the bradykinin-nitric oxide (NO)-cyclic GMP (cGMP) pathway, which promotes vasodilation.

Experimental Protocols

Radioligand Binding Assay for this compound Receptors

This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of radiolabeled ligands to AT1 and AT2 receptors.

Materials:

-

Cell membranes expressing AT1R or AT2R

-

Radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]this compound)

-

Unlabeled this compound (for non-specific binding)

-

AT1R antagonist (e.g., Losartan)

-

AT2R antagonist (e.g., PD123319)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and cocktail

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes + radioligand.

-

Non-specific Binding: Cell membranes + radioligand + excess unlabeled this compound.

-

Competition Binding (for Ki determination): Cell membranes + radioligand + increasing concentrations of the competitor (e.g., Losartan or PD123319).

-

-

Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding against the concentration of the radioligand and use non-linear regression to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration ([Ca²⁺]i) following AT1R activation.

Materials:

-

Cells expressing AT1R (e.g., HEK293-AT1R)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS) or similar physiological buffer

-

This compound

-

AT1R antagonist (e.g., Losartan)

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Culture: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

-

Dye Loading:

-

Prepare a loading buffer containing the fluorescent calcium dye (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (to aid dye solubilization) in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.

-

-

Washing: Gently wash the cells with HBSS to remove excess extracellular dye.

-

Measurement:

-

Place the plate in a fluorescence plate reader capable of kinetic reads.

-

Establish a baseline fluorescence reading for a short period.

-

Inject this compound (at various concentrations) into the wells and immediately begin recording the fluorescence signal over time.

-

For antagonist studies, pre-incubate the cells with the antagonist (e.g., Losartan) before adding this compound.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in [Ca²⁺]i.

-

Calculate the peak response and the area under the curve for each condition.

-

Plot dose-response curves to determine the EC50 of this compound.

-

Conclusion

The this compound type 1 and type 2 receptors represent a classic example of receptor subtype-mediated functional antagonism. While AT1R activation is largely associated with the detrimental effects of this compound in cardiovascular disease, AT2R signaling often provides a counter-regulatory, protective influence. A thorough understanding of their distinct signaling pathways and physiological roles, supported by robust quantitative data and well-defined experimental methodologies, is essential for the continued development of novel and more effective therapies targeting the renin-angiotensin system. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing this critical field of study.

References

Angiotensin II Receptor Subtypes AT1 vs. AT2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular, renal, and adrenal function. Its primary effector, Angiotensin II (Ang II), exerts its pleiotropic effects by binding to two major G protein-coupled receptors: the this compound type 1 receptor (AT1R) and the this compound type 2 receptor (AT2R). While both receptors bind Ang II with high affinity, they are encoded by different genes, share only about 30-34% sequence homology, and often mediate opposing physiological effects.[1][2] Understanding the distinct functions and signaling pathways of these two receptor subtypes is paramount for the development of targeted therapeutics for a range of cardiovascular and related diseases. This technical guide provides a comprehensive overview of the core differences between AT1R and AT2R, presenting quantitative data, detailed experimental protocols, and visual representations of their signaling cascades.

Core Functions and Physiological Effects

The AT1 receptor is responsible for the majority of the well-known physiological and pathophysiological actions of this compound.[3] Conversely, the AT2 receptor often counteracts the effects of AT1R activation, playing a protective role in various tissues.[4]

Table 1: Comparison of Core Functions of AT1 and AT2 Receptors

| Feature | AT1 Receptor | AT2 Receptor |

| Primary Functions | Vasoconstriction, aldosterone secretion, sodium and water retention, cell proliferation, inflammation, oxidative stress.[3] | Vasodilation, anti-proliferation, apoptosis, anti-inflammatory effects, tissue regeneration. |

| Cardiovascular Effects | Increases blood pressure, promotes cardiac hypertrophy and fibrosis. | Lowers blood pressure (often unmasked by AT1R blockade), reduces cardiac hypertrophy and fibrosis. |

| Renal Effects | Promotes sodium and water reabsorption, decreases renal blood flow. | Promotes natriuresis and diuresis. |

| Cellular Effects | Stimulates cell growth, proliferation, and migration. | Inhibits cell growth, promotes differentiation and apoptosis. |

Quantitative Data on Receptor Function

The following tables summarize key quantitative data that highlight the differential functions of AT1 and AT2 receptors.

Table 2: Ligand Binding Affinities

| Ligand | Receptor | Affinity (Kd/Ki) | Species/System |

| This compound | AT1 | Nanomolar range | Human/Rat |

| This compound | AT2 | Nanomolar range | Human/Rat |

| Losartan (AT1 Antagonist) | AT1 | ~10-20 nM | Rat |

| PD123319 (AT2 Antagonist) | AT2 | ~10-50 nM | Rat |

Note: Specific affinities can vary depending on the experimental system and conditions.

Table 3: Physiological and Cellular Responses

| Parameter | Receptor Action | Quantitative Effect | Experimental Model |

| Blood Pressure | AT1R Blockade (e.g., Losartan) | Significant reduction in systolic and diastolic blood pressure. | Spontaneously Hypertensive Rats (SHRs) |

| Blood Pressure | AT2R Knockout | ~10 mmHg higher blood pressure compared to wild-type mice. | AT2R Knockout Mice |

| Vasodilation | AT2R Agonist (C21) | Dose-dependent vasorelaxation in isolated arteries. | Mouse Aortic and Mesenteric Vessels |

| Vasodilation | Ang II + AT1R Blockade | ~30% increase in diameter of preconstricted rabbit afferent arterioles. | Rabbit Afferent Arterioles |

| Cell Proliferation | Ang II (via AT1R) | Stimulation of cell growth. | CHO-ACE cells |

| Cell Viability | Ang II (10⁻⁹ M) | 12-32% decrease in viability after 6-48h. | NRK-52E cells |

| ERK Phosphorylation | Ang II (via AT1R) | Fold increase varies depending on cell type and conditions. | Various cell lines |

| Protein Phosphatase 2A (PP2A) Activity | Ang II (via AT2R) | Concentration-dependent increase. | Rat Hypothalamic/Brainstem Neurons |

Signaling Pathways

The divergent functions of AT1R and AT2R stem from their coupling to distinct intracellular signaling cascades.

AT1 Receptor Signaling

The AT1 receptor primarily couples to Gq/11, Gi, and G12/13 proteins, initiating a cascade of events that lead to its characteristic physiological effects. A key pathway involves the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in smooth muscle contraction, cell growth, and inflammation. Furthermore, AT1R can signal independently of G proteins through β-arrestin, which can also lead to the activation of kinases like ERK.

AT2 Receptor Signaling

In contrast to AT1R, the AT2 receptor often signals through Gαi/o proteins, leading to the activation of various protein phosphatases, such as protein phosphatase 2A (PP2A) and SHP-1. These phosphatases can dephosphorylate and inactivate downstream effectors of the AT1R pathway, such as ERK, thereby inhibiting cell growth. Additionally, AT2R activation is linked to the bradykinin-nitric oxide (NO)-cyclic GMP (cGMP) pathway, which promotes vasodilation.

Experimental Protocols

Radioligand Binding Assay for this compound Receptors

This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of radiolabeled ligands to AT1 and AT2 receptors.

Materials:

-

Cell membranes expressing AT1R or AT2R

-

Radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]this compound)

-

Unlabeled this compound (for non-specific binding)

-

AT1R antagonist (e.g., Losartan)

-

AT2R antagonist (e.g., PD123319)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and cocktail

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes + radioligand.

-

Non-specific Binding: Cell membranes + radioligand + excess unlabeled this compound.

-

Competition Binding (for Ki determination): Cell membranes + radioligand + increasing concentrations of the competitor (e.g., Losartan or PD123319).

-

-